molecular formula C20H34O5 B1238791 Trioxilin A3 CAS No. 68860-46-8

Trioxilin A3

Cat. No.: B1238791
CAS No.: 68860-46-8
M. Wt: 354.5 g/mol
InChI Key: WPLPEZUSILBTGP-CIQDQOFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trioxilin a3, also known as 8, 11, 12-teta, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from (5Z, 9E, 14Z)-icosa-5, 9, 14-trienoic acid.
This compound is a trioxilin having (5Z,9E,14Z) double bond configuration;  and 8-, (11R)- and (12S)-hydroxy substituents. It derives from a (5Z,9E,14Z)-icosa-5,9,14-trienoic acid. It is a conjugate acid of a this compound(1-).

Properties

CAS No.

68860-46-8

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(5Z,9E,11R,12S,14Z)-8,11,12-trihydroxyicosa-5,9,14-trienoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h6-7,9-10,15-19,21-23H,2-5,8,11-14H2,1H3,(H,24,25)/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1

InChI Key

WPLPEZUSILBTGP-CIQDQOFUSA-N

SMILES

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O

Isomeric SMILES

CCCCC/C=C\C[C@@H]([C@@H](/C=C/C(C/C=C\CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O

physical_description

Solid

Synonyms

8,11,12-TETA
8,11,12-trihydroxy-5,9,14-eicosatrienoic acid
trioxilin A3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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